3-Methyl-1-phenylbutan-1-amine hydrochloride
CAS No.: 91338-97-5
VCID: VC2806187
Molecular Formula: C11H18ClN
Molecular Weight: 199.72 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Methyl-1-phenylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is derived from 3-methyl-1-phenylbutan-1-amine, which is a primary amine with a phenyl group attached to a butyl chain. The hydrochloride salt form is commonly used to enhance stability and solubility in aqueous solutions. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties. Hazard Classification3-Methyl-1-phenylbutan-1-amine hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
Precautionary StatementsHandling this compound requires adherence to safety protocols, including:
Synthesis and ApplicationsThe synthesis of 3-methyl-1-phenylbutan-1-amine hydrochloride typically involves the reaction of 3-methyl-1-phenylbutan-1-amine with hydrochloric acid. This compound may be used in pharmaceutical research or as an intermediate in chemical synthesis due to its amine functionality. Stereoisomers3-Methyl-1-phenylbutan-1-amine hydrochloride can exist as stereoisomers, such as the (S)- and (R)-forms, which have distinct CAS numbers:
Structural AnaloguesStructural analogues, such as 3-methyl-1-phenethylbutylamine, share similar chemical properties but differ in their alkyl chain length and branching. Research FindingsResearch on 3-methyl-1-phenylbutan-1-amine hydrochloride is limited, but its chemical structure suggests potential applications in organic synthesis and pharmaceutical chemistry. The compound's reactivity and biological activity would be areas of interest for further study. |
---|---|
CAS No. | 91338-97-5 |
Product Name | 3-Methyl-1-phenylbutan-1-amine hydrochloride |
Molecular Formula | C11H18ClN |
Molecular Weight | 199.72 g/mol |
IUPAC Name | 3-methyl-1-phenylbutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H |
Standard InChIKey | HNQTWZNKDACDLN-UHFFFAOYSA-N |
SMILES | CC(C)CC(C1=CC=CC=C1)N.Cl |
Canonical SMILES | CC(C)CC(C1=CC=CC=C1)N.Cl |
PubChem Compound | 43810494 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume